molecular formula C4H6N2O2S2 B6176829 (1,3-thiazol-4-yl)methanesulfonamide CAS No. 1248111-26-3

(1,3-thiazol-4-yl)methanesulfonamide

Cat. No. B6176829
CAS RN: 1248111-26-3
M. Wt: 178.2
InChI Key:
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Description

(1,3-thiazol-4-yl)methanesulfonamide (TMS) is a thiazole-containing sulfur-containing organic compound that has been widely studied in scientific research. The compound is a white solid with a melting point of 97-99°C and a molecular weight of 181.2 g/mol. It is soluble in water and has a slightly acidic pH. TMS is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry.

Scientific Research Applications

(1,3-thiazol-4-yl)methanesulfonamide has been widely studied in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in pharmaceutical research, and as a biochemical reagent. It has also been used in the study of biopolymers and in the production of polysaccharides. In addition, this compound has been used in the study of enzyme kinetics and in the synthesis of antibiotics.

Mechanism of Action

(1,3-thiazol-4-yl)methanesulfonamide is a thiazole-containing sulfur-containing compound that acts as a nucleophilic reagent in organic synthesis. It can react with a variety of compounds, including alkenes, alkynes, and aryl halides. The reaction of this compound with these compounds results in the formation of an intermediate thiazolium salt, which can then be further reacted with a variety of other compounds to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential to inhibit the growth of pathogens and to reduce inflammation.

Advantages and Limitations for Lab Experiments

(1,3-thiazol-4-yl)methanesulfonamide has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. In addition, it is relatively inexpensive and readily available. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is hygroscopic and may react with water, and it is also sensitive to light and heat.

Future Directions

There are a number of potential future directions for research involving (1,3-thiazol-4-yl)methanesulfonamide. For example, further research could be conducted on the compound's potential to induce apoptosis in cancer cells. Additionally, research could be conducted on the compound's potential to inhibit the growth of pathogens and to reduce inflammation. Additionally, research could be conducted on the compound's potential as a catalyst in pharmaceutical research. Finally, research could be conducted on the compound's potential to be used in the production of polysaccharides and biopolymers.

Synthesis Methods

(1,3-thiazol-4-yl)methanesulfonamide can be synthesized through a variety of methods, including the reaction of thiourea with chloroform and sulfuric acid, the reaction of thiourea with sodium sulfide, and the reaction of thiourea with sodium thiosulfate. The product of each reaction is a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,3-thiazol-4-yl)methanesulfonamide involves the reaction of thiosemicarbazide with chloroacetic acid to form 1,3-thiazol-4-ylacetic acid. This intermediate is then reacted with methanesulfonyl chloride to form the final product.", "Starting Materials": [ "Thiosemicarbazide", "Chloroacetic acid", "Methanesulfonyl chloride" ], "Reaction": [ "Thiosemicarbazide is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 1,3-thiazol-4-ylacetic acid.", "1,3-thiazol-4-ylacetic acid is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form (1,3-thiazol-4-yl)methanesulfonamide.", "The final product can be purified by recrystallization from a suitable solvent such as ethanol." ] }

CAS RN

1248111-26-3

Molecular Formula

C4H6N2O2S2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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